molecular formula C10H13FN2 B13126369 2-Fluoro-3-(piperidin-3-yl)pyridine

2-Fluoro-3-(piperidin-3-yl)pyridine

Cat. No.: B13126369
M. Wt: 180.22 g/mol
InChI Key: REGVALXXXHZPHX-UHFFFAOYSA-N
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Description

2-Fluoro-3-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative with a piperidine moiety. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and piperidine groups in its structure imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with piperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-Fluoro-3-(piperidin-3-yl)pyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The choice of reagents and solvents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: The piperidine moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.

Scientific Research Applications

2-Fluoro-3-(piperidin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperidine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(piperidin-4-yl)pyridine
  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
  • 2-Fluoro-3-(piperidin-3-yl)benzene

Uniqueness

2-Fluoro-3-(piperidin-3-yl)pyridine is unique due to the specific positioning of the fluorine and piperidine groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

2-Fluoro-3-(piperidin-3-yl)pyridine is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine atom at the 2-position of the pyridine ring.
  • Piperidine moiety at the 3-position.

Its molecular formula is C10_{10}H12_{12}FN, indicating its composition and providing insights into its reactivity and interaction with biological targets.

Pharmacological Activities

This compound exhibits a range of biological activities, particularly in the fields of neurology and oncology. Key findings include:

  • Serotonin Receptor Modulation : The compound acts as a selective antagonist for the serotonin receptor subtype 5-HT2A, which plays a crucial role in various neurological processes. This selectivity suggests potential applications in treating psychiatric disorders such as schizophrenia and depression.
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxicity against cancer cell lines. For instance, related compounds have shown effectiveness in inducing apoptosis in MCF cell lines with IC50_{50} values around 25.72 ± 3.95 μM . This suggests that this compound may also possess anticancer activity, warranting further investigation.

Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Research indicates that:

  • Selective Binding : The compound's interactions with specific receptors allow it to modulate signaling pathways effectively, potentially leading to desired therapeutic outcomes while minimizing side effects.
  • Apoptosis Induction : In cancer studies, it has been observed that similar compounds can accelerate apoptosis, suggesting that this compound might trigger similar pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-5-(piperidin-3-yl)pyridineFluorine at position 2, piperidine at 5Potentially different receptor selectivity
4-Fluoro-piperidinyl pyridineFluorine at position 4May exhibit different pharmacological profiles
3-Fluoro-pyridineFluorine at position 3Lacks piperidine moiety; different activity
4-Piperidinyl pyridinePiperidine at position 4No fluorine substitution; different reactivity

This table highlights how the specific positioning of functional groups influences biological activity and receptor interactions.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and efficacy of compounds similar to this compound. For example:

  • In vitro Studies : Research demonstrated low cytotoxicity in human cell lines, indicating a favorable safety profile for potential therapeutic applications .
  • Animal Models : In vivo studies are needed to further elucidate the compound's efficacy against tumor growth and its mechanism of action in complex biological systems .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-3-piperidin-3-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2

InChI Key

REGVALXXXHZPHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(N=CC=C2)F

Origin of Product

United States

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